tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Description
This compound is a deuterated carbamate derivative featuring a (2S,3R)-configured hydroxybutan-2-yl backbone. Key structural elements include:
- A tert-butyl carbamate group at the (2S,3R)-position.
- A sulfonamide linkage connecting a 4-aminophenyl group to a hexadeuterated propyl chain (1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl).
- Deuterium substitution at six positions on the propyl chain and three methyl hydrogens, likely to enhance metabolic stability .
Its structural complexity suggests applications in drug development, particularly where isotopic labeling is critical for pharmacokinetic studies or patent strategies.
Properties
IUPAC Name |
tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3O5S/c1-18(2)16-28(34(31,32)21-13-11-20(26)12-14-21)17-23(29)22(15-19-9-7-6-8-10-19)27-24(30)33-25(3,4)5/h6-14,18,22-23,29H,15-17,26H2,1-5H3,(H,27,30)/t22-,23+/m0/s1/i1D3,2D3,16D2,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFKNEPGHWUCQO-KBXJMHHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate typically involves multiple steps:
Formation of the Aminophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-aminophenyl with a suitable sulfonyl chloride under basic conditions.
Coupling Reaction: The deuterated intermediate is then coupled with a suitable hydroxyl-containing compound using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Carbamate Formation: The final step involves the formation of the carbamate group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (potassium permanganate)
Reducing Agents: LiAlH4 (lithium aluminum hydride), NaBH4 (sodium borohydride)
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of thiols or alcohols
Substitution: Formation of substituted amines
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Isotope Labeling: The deuterium atoms make it useful for studies involving isotope effects and NMR spectroscopy.
Biology
Enzyme Inhibition Studies: Potential use as an inhibitor in biochemical assays.
Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.
Medicine
Diagnostic Imaging: The deuterium-labeled compound can be used in imaging studies to track metabolic pathways.
Therapeutic Agents: Investigation of its potential as a drug candidate for various diseases.
Industry
Material Science: Use in the development of new materials with unique properties.
Catalysis: Potential application as a catalyst or catalyst precursor in industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The deuterium atoms could also influence the compound’s metabolic stability and interaction with biological targets.
Comparison with Similar Compounds
Structural Analogues
Non-Deuterated Sulfonamide Carbamates
- Compound 5a: (1S,2R)-{1-Benzyl-2-hydroxy-3-[N-benzyl-(4-nitrobenzenesulfonyl)-amino]-propyl}-carbamic acid tert-butyl ester . Substituent: 4-nitrobenzenesulfonyl group. Key difference: Nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating 4-amino group in the target compound.
- Compound 5b: (1S,2R)-{1-Benzyl-2-hydroxy-3-[N-benzyl-(4-methoxybenzenesulfonyl)-amino]-propyl}-carbamic acid tert-butyl ester . Substituent: 4-methoxybenzenesulfonyl group. Methoxy group enhances lipophilicity (higher LogP) compared to the target compound’s amino group.
Deuterated vs. Non-Deuterated Propyl Chains
- Non-deuterated analogues: Faster metabolism at the propyl chain, as seen in related carbamates like tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate .
Halogen-Substituted Analogues
- (R)-tert-butyl-1-(4-bromo-2-fluoro-N-(prop-2-ynyl)phenylsulfonamido)-3-methylbutan-2-ylcarbamate :
- Bromo and fluoro substituents increase molecular weight (499.07 g/mol) and polarity compared to the target compound.
Physicochemical Properties
Biological Activity
tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C25H37N3O5S. Its structure includes a tert-butyl group linked to a carbamate moiety and a sulfonamide derivative, which may contribute to its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes involved in bacterial growth and proliferation. This activity suggests potential use as an antimicrobial agent.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cell survival and proliferation. This interaction could make it a candidate for cancer therapy.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Inhibits growth of bacteria through enzyme inhibition. |
| Anticancer | Modulates pathways involved in cell proliferation and survival. |
| Anti-inflammatory | May reduce inflammation by modulating immune responses. |
| Neuroprotective | Potential effects on neuronal signaling pathways could offer neuroprotection. |
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds or derivatives:
- Antimicrobial Efficacy : A study demonstrated that similar sulfonamide derivatives exhibited significant antibacterial activity against various pathogens. The mechanism was primarily through the inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.
- Cancer Therapeutics : Research into analogs of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models by targeting the PI3K/Akt signaling pathway. These findings suggest that the compound could be further developed for oncological applications.
- Neuroprotection : Investigations into compounds with similar structures indicated potential neuroprotective effects by reducing oxidative stress in neuronal cells. This could be particularly relevant for conditions such as Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
